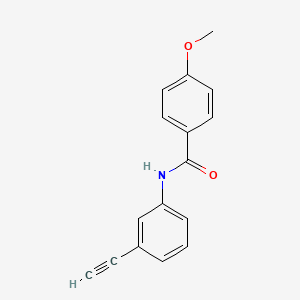

N-(3-ethynylphenyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, Erlotinib is synthesized through a series of reactions, including chlorination and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of related compounds can be found in various databases . For instance, the molecular formula of Erlotinib is C22H23N3O4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied . Erlotinib’s synthesis involves reactions such as chlorination and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in various databases . For example, Erlotinib has a molecular weight of 393.4 g/mol .Wissenschaftliche Forschungsanwendungen

Oncology: Targeted Cancer Therapy

CBMicro_032221: has shown promise in the field of oncology, particularly in targeted cancer therapy. Quinazoline derivatives, to which CBMicro_032221 belongs, are known for their antitumor properties . They are designed to target specific molecular pathways in cancer cells, offering a more precise treatment option with potentially fewer side effects compared to traditional chemotherapy.

Pharmacology: Drug Development and Synthesis

In pharmacology, CBMicro_032221’s robust and scalable chemistry makes it an excellent candidate for drug development and synthesis . Its molecular structure allows for the creation of lead generation libraries, which are essential in identifying new compounds with therapeutic potential.

Medicinal Chemistry: Understanding Drug Action

CBMicro_032221 serves as a valuable tool in medicinal chemistry for understanding the mode of action of drugs at the molecular level . By studying its interactions with various biological targets, researchers can gain insights into the physiochemical properties that contribute to its biological activity.

Bladder Cancer Therapy: Quinazoline Derivatives

Specifically, in bladder cancer therapy, new quinazoline-based compounds like CBMicro_032221 are being synthesized as potential drugs with anticancer potency . Their effectiveness depends on the substituents’ properties and their position on the cyclic compounds, which can influence the antiproliferative activity against cancer cells.

Genetic Research: EGFR Mutation Treatment

CBMicro_032221 is part of ongoing research to expand its label as a first-line treatment in patients harboring EGFR mutations . This application is based on the latest scientific evidence, which suggests that targeting EGFR mutations can be an effective strategy in treating certain types of cancer.

Biosensing: Drug and Viral Detection

Lastly, in the field of biosensing, CBMicro_032221 could potentially be used in the development of biosensors for drug and viral detection . The compound’s properties may allow for the creation of sensors that can detect the presence of specific drugs or viruses, aiding in both diagnostics and research.

Wirkmechanismus

Target of Action

N-(3-ethynylphenyl)-4-methoxybenzamide, also known as Erlotinib , is a synthetic anilinoquinazoline derivative that selectively and reversibly inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, migration, invasion, and survival .

Mode of Action

Erlotinib acts by binding to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This inhibition of EGFR-TK phosphorylation blocks tumor cell signal transduction, thereby inhibiting the growth of tumor cells and inducing their apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Erlotinib is the EGFR signaling pathway. By inhibiting the EGFR tyrosine kinase, Erlotinib disrupts the downstream signaling events that lead to cell proliferation and survival . This disruption can lead to the inhibition of tumor growth and the induction of apoptosis in cancer cells .

Pharmacokinetics

Erlotinib is taken orally and has a bioavailability of 59% . It is metabolized in the liver, mainly by CYP3A4 and less by CYP1A2 . The elimination half-life is approximately 36.2 hours, and it is excreted primarily as metabolites, with over 90% via feces and 9% via urine .

Result of Action

The primary molecular effect of Erlotinib is the inhibition of EGFR tyrosine kinase activity, which leads to a decrease in cell proliferation and an increase in apoptosis . At the cellular level, this results in the inhibition of tumor growth and potentially the reduction of tumor size .

Action Environment

The action of Erlotinib can be influenced by various environmental factors. For instance, the presence of other medications that increase CYP3A4 activity may alter the efficacy and safety of Erlotinib therapy . Additionally, genetic variations in the CYP1A2 gene can also influence the pharmacokinetics of Erlotinib .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-ethynylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-3-12-5-4-6-14(11-12)17-16(18)13-7-9-15(19-2)10-8-13/h1,4-11H,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTWMXVGAYKHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethynylphenyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)

![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)

![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)

![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)

![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)

![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)

![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)